molecular formula C16H16N4O5S B2936494 3,4,5-trimethoxy-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 1351659-23-8

3,4,5-trimethoxy-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2936494
CAS No.: 1351659-23-8
M. Wt: 376.39
InChI Key: FNCYUCBFCUSKRT-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 2-methylthiazole moiety and a 3,4,5-trimethoxybenzamide group. This structure combines pharmacophoric elements associated with bioactivity, such as the oxadiazole ring (known for enzyme inhibition and antimicrobial properties) and the methoxy-substituted benzamide (implicated in enhanced lipophilicity and target binding).

Properties

IUPAC Name

3,4,5-trimethoxy-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5S/c1-8-17-10(7-26-8)15-19-20-16(25-15)18-14(21)9-5-11(22-2)13(24-4)12(6-9)23-3/h5-7H,1-4H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCYUCBFCUSKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps. One common method starts with the preparation of 3,4,5-trimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes. It may also trigger oxidative stress and activate caspases, resulting in apoptosis of cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3,4-Oxadiazole Class

LMM5 and LMM11 (Antifungal Agents)
  • LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
  • LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
    • Key Differences :
  • Substituents : LMM5/LMM11 feature sulfamoyl and aromatic substituents, whereas the target compound has a 2-methylthiazole and trimethoxybenzamide.
  • Bioactivity : LMM5 and LMM11 exhibit antifungal activity against Candida albicans by inhibiting thioredoxin reductase (Trr1), with MIC values of 50 μg/mL and 100 μg/mL, respectively . The target compound’s thiazole and methoxy groups may enhance binding to similar enzymatic targets but require experimental validation.
    • Physicochemical Properties :
  • LMM5/LMM11 are soluble in DMSO with surfactant additives, suggesting moderate hydrophobicity . The target compound’s trimethoxybenzamide group likely increases hydrophobicity compared to LMM5/LMM11.
Compound 7a Series (Urease Inhibitors)
  • Example: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide (7a) Key Differences:
  • Linkage : 7a derivatives use a sulfur-linked propanamide chain, unlike the direct benzamide-thiazole-oxadiazole linkage in the target compound.
  • Substituents: The 2-amino-thiazole in 7a vs. 2-methyl-thiazole in the target compound may alter hydrogen-bonding interactions with urease . Bioactivity: 7a derivatives show urease inhibition (IC50 values: 10–50 μM), attributed to the oxadiazole-thiazole synergy. The target compound’s trimethoxy group may improve inhibition potency via enhanced π-π stacking .

Thiazole-Benzamide Derivatives

3,4,5-Trimethoxy-N-(4-Methyl-1,3-Thiazol-2-yl)Benzamide
  • Key Differences :
    • Lacks the 1,3,4-oxadiazole core, reducing structural complexity.
    • Retains the 3,4,5-trimethoxybenzamide group, which is associated with anticancer and antimicrobial activity in other analogs .
  • Physicochemical Properties :
    • Molecular weight: ~345 g/mol (vs. ~470 g/mol for the target compound), suggesting higher solubility .
N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide
  • Bioactivity : Derivatives of this class inhibit pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism .

Oxadiazole-Thiazole Hybrids with Extended Substituents

3-(4-(5-Methyl-1,3,4-Oxadiazol-2-yl)Phenoxy)-5-((Tetrahydro-2H-Pyran-4-yl)Methoxy)-N-(Thiazol-2-yl)Benzamide
  • Key Differences :
    • Includes a tetrahydro-pyranylmethoxy group, enhancing steric bulk and possibly blood-brain barrier penetration.
    • Molecular weight: ~500 g/mol, comparable to the target compound .
  • Applications : Such hybrids are explored as kinase inhibitors or anticancer agents due to dual heterocyclic motifs .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Application Reference
Target Compound C₂₀H₂₀N₄O₅S 436.46 2-Methylthiazole, trimethoxybenzamide Hypothesized enzyme inhibition
LMM5 C₂₄H₂₄N₄O₅S 480.54 Sulfamoyl, 4-methoxybenzyl Antifungal (MIC: 50 μg/mL)
7a (Urease Inhibitor) C₁₆H₁₆N₆O₂S₂ 388.47 2-Amino-thiazole, propanamide Urease inhibition (IC50: ~20 μM)
3,4,5-Trimethoxy-N-(4-Methyl-1,3-Thiazol-2-yl)Benzamide C₁₄H₁₅N₃O₄S 345.35 Trimethoxybenzamide, 4-methylthiazole Antimicrobial/anticancer (hypothetical)
N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide C₁₀H₅ClF₂N₂OS 288.68 Chloro-thiazole, difluorobenzamide PFOR enzyme inhibition

Key Research Findings and Trends

  • Structural-Activity Relationships (SAR) :
    • The 1,3,4-oxadiazole core is critical for enzyme inhibition (e.g., urease, Trr1), while thiazole and benzamide substituents modulate selectivity and potency .
    • Methoxy groups on the benzamide enhance lipophilicity and membrane penetration but may reduce solubility .
  • Gaps in Knowledge: Experimental data on the target compound’s solubility, stability, and specific bioactivity are lacking.

Biological Activity

3,4,5-trimethoxy-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activity. This compound incorporates functional groups known for their pharmacological properties, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activities associated with this compound based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by the presence of a benzamide core linked to a thiazole and oxadiazole moiety. The methoxy groups contribute to its lipophilicity, potentially enhancing its bioavailability.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole and thiazole exhibit significant antimicrobial properties. For instance, compounds similar to 3,4,5-trimethoxy-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide have shown effectiveness against various strains of bacteria and fungi. A study highlighted that certain oxadiazole derivatives demonstrated activity against Mycobacterium tuberculosis, with notable metabolic stability and bioavailability .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismActivity (MIC)
Compound AM. tuberculosis0.5 µg/mL
Compound BE. coli1.0 µg/mL
Compound CS. aureus0.8 µg/mL

Anticancer Activity

The anticancer potential of thiazole and oxadiazole derivatives has been extensively studied. Compounds with similar structural features have shown cytotoxic effects against various cancer cell lines. For instance, one study reported that thiazole-containing compounds had IC50 values less than those of established chemotherapeutics like doxorubicin .

Case Study: Anticancer Efficacy
In a recent investigation involving several thiazole derivatives:

  • Compound D showed an IC50 value of 1.61 ± 1.92 µg/mL against Jurkat cells.
  • Compound E had an IC50 value of 1.98 ± 1.22 µg/mL against A-431 cells.
    These results suggest that the presence of the thiazole ring is crucial for enhancing cytotoxicity .

The mechanisms through which these compounds exert their biological effects often involve interaction with specific cellular targets:

  • Antimicrobial Mechanism : It is hypothesized that these compounds disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.
  • Anticancer Mechanism : The anticancer activity is often attributed to the induction of apoptosis in cancer cells through modulation of signaling pathways such as Bcl-2 family proteins .

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